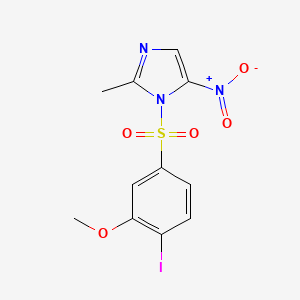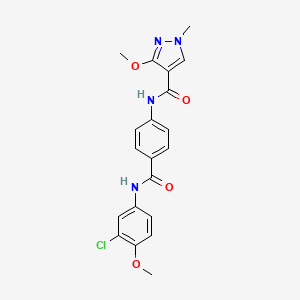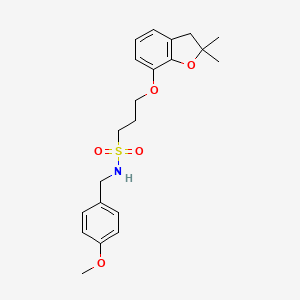
3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide, also known as BMS-986001, is a small molecule inhibitor that targets the glucagon receptor. It has been studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Mécanisme D'action
3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide works by selectively inhibiting the glucagon receptor, which plays a key role in regulating glucose metabolism. By blocking the action of glucagon, a hormone that increases blood glucose levels, 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide helps to lower blood glucose levels and improve glucose tolerance.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide can improve lipid metabolism and reduce body weight in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide is its specificity for the glucagon receptor, which allows for targeted modulation of glucose metabolism without affecting other physiological processes. However, one limitation of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several potential future directions for research on 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide. One area of focus could be the development of more potent and selective glucagon receptor inhibitors with longer half-lives. Another area of interest could be the investigation of the potential therapeutic applications of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide in other metabolic disorders, such as nonalcoholic fatty liver disease and cardiovascular disease. Finally, there is also potential for the use of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide as a tool for studying the role of the glucagon receptor in glucose metabolism and other physiological processes.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide involves a multi-step process that begins with the reaction of 5-methylanthranilic acid with thionyl chloride to form 5-chloro-N-methylanthranilic acid. This intermediate is then reacted with 4-cyano-1-methylpiperidine to form the corresponding amide, which is subsequently chlorinated to yield the final product.
Applications De Recherche Scientifique
3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide has been the subject of extensive scientific research for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Studies have shown that 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide can effectively lower blood glucose levels and improve glucose tolerance in animal models of diabetes.
Propriétés
IUPAC Name |
3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11-7-12(9-13(16)8-11)14(20)18-15(10-17)3-5-19(2)6-4-15/h7-9H,3-6H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCIRTKBESWKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)NC2(CCN(CC2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2859322.png)
![tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2859323.png)



![Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate](/img/structure/B2859331.png)



![3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2859335.png)
![Ethyl 2-[2-(4-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859337.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2859338.png)
![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)
![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)